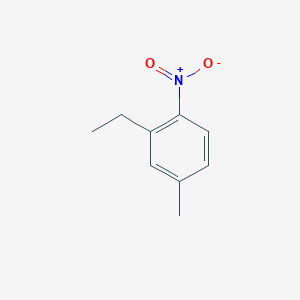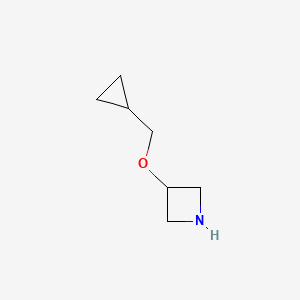![molecular formula C7H10N2 B11925029 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)
2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused ring system composed of an imidazole ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine involves a one-pot three-component condensation reaction. This reaction typically includes the following components:
- Aldehydes
- Meldrum’s acid
- 2-(Nitromethylene)imidazolidine
The reaction is carried out in a propanol medium with sodium bromide as the electrolyte, inside an undivided cell. This method is known for its efficiency and yields good to excellent results .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar multi-component reactions, optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
- Reduction : Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
- Substitution : Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
- Chemistry : It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
- Biology : The compound exhibits various biological activities, including antiviral, antibacterial, and antifungal properties .
- Medicine : It is used in the development of pharmaceutical agents, such as anti-ulcer drugs, anxiolytics, and sedatives .
- Industry : The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the structure of the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Imidazo[1,2-a]pyridine
- Pyrido[1,2-a]pyrimidine
- Tetrahydropyrido[1,2-a]pyrimidine
Uniqueness: 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold in drug discovery and development .
Propriétés
Formule moléculaire |
C7H10N2 |
|---|---|
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
2,3,5,6-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H10N2/c1-2-5-9-6-4-8-7(9)3-1/h1,3H,2,4-6H2 |
Clé InChI |
XVMYODJNZPSKSC-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCN=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)

![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)










